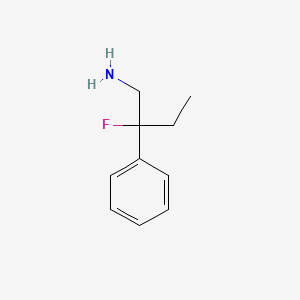

2-Fluoro-2-phenylbutan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-2-phenylbutan-1-amine is a useful research compound. Its molecular formula is C10H14FN and its molecular weight is 167.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Chiral Building Block

2-Fluoro-2-phenylbutan-1-amine serves as a crucial chiral building block in the synthesis of complex organic molecules. Its specific stereochemistry allows for the creation of compounds with desired enantiomeric purity, which is essential in the pharmaceutical industry for developing effective drugs with minimal side effects.

Synthetic Methods

The compound can be synthesized through several methods, including:

- Asymmetric Reduction : This method involves reducing 2-phenylbutan-1-one using chiral catalysts to yield high enantiomeric purity.

- Resolution of Racemic Mixtures : Utilizing chiral acids to separate the (S)-enantiomer from its (R)-counterpart based on solubility differences.

Neurotransmitter Modulation

Research indicates that this compound may interact with neurotransmitter systems, particularly dopamine and serotonin pathways. This interaction suggests potential implications for mood regulation and treatment of neurological disorders.

Pharmacological Research

The compound is being studied for its role in synthesizing drugs targeting conditions such as depression and anxiety. Its ability to modulate neurotransmitter release makes it a candidate for further pharmacological exploration .

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is utilized in the production of fine chemicals and as a precursor in synthesizing various compounds. Its unique properties facilitate the development of specialized chemicals used in multiple sectors, including pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

Neuropharmacology Studies

A study focusing on the binding affinity of this compound at neurotransmitter receptors revealed its potential effects on serotonin and dopamine pathways. This research underscores the compound's implications for developing treatments for mood disorders .

Biocatalysis Research

Research demonstrated that ω-transaminases could be employed in the enantioselective synthesis of chiral amines from ketones, indicating that this compound can serve as a substrate leading to high conversion rates. This showcases its utility in biocatalysis applications .

Comparative Studies

Comparative studies with structurally similar compounds like 2-phenylethylamine highlighted distinct pharmacological profiles associated with this compound, emphasizing its unique interactions within biological systems .

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Chiral Amine | Modulates neurotransmitter systems |

| 2-Phenylethylamine | Aromatic Amine | Neurotransmitter release modulation |

| (R)-2-Fluoro-2-phenylbutan-1-am | Chiral Amine | Different pharmacological effects |

Propiedades

Fórmula molecular |

C10H14FN |

|---|---|

Peso molecular |

167.22 g/mol |

Nombre IUPAC |

2-fluoro-2-phenylbutan-1-amine |

InChI |

InChI=1S/C10H14FN/c1-2-10(11,8-12)9-6-4-3-5-7-9/h3-7H,2,8,12H2,1H3 |

Clave InChI |

GVENJCGDVHVTFM-UHFFFAOYSA-N |

SMILES canónico |

CCC(CN)(C1=CC=CC=C1)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.